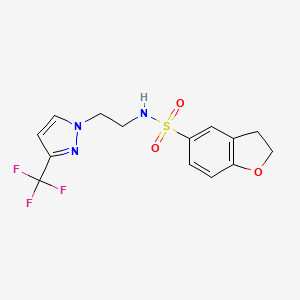
N-(2-(3-(trifluorométhyl)-1H-pyrazol-1-yl)éthyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is an organic compound notable for its distinctive structure comprising a trifluoromethyl group attached to a pyrazole ring, linked to a benzofuran and a sulfonamide group. This compound's unique arrangement of functional groups renders it significant in various scientific fields.
Applications De Recherche Scientifique
Chemistry
This compound is used in synthesizing complex organic molecules, particularly in pharmaceuticals, due to its reactive functional groups.
Biology
Its derivatives exhibit significant bioactivity, making them potential candidates for drug development, particularly as enzyme inhibitors.
Medicine
Investigated for its potential in developing treatments for diseases, including anti-inflammatory and anticancer properties.
Industry
Utilized in the production of specialty chemicals, including advanced polymers and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyrazole Formation: : The synthesis begins with constructing the 3-(trifluoromethyl)-1H-pyrazole ring through a condensation reaction involving trifluoromethyl hydrazine and an appropriate diketone.
Linkage to Ethyl Group: : The pyrazole is then coupled with a 2-bromoethyl compound under nucleophilic substitution conditions to form the N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl) intermediate.
Benzofuran Formation: : The dihydrobenzofuran core is synthesized via cyclization of ortho-hydroxyacetophenone derivatives under acidic conditions.
Sulfonamide Introduction: : The final step involves sulfonamide formation by reacting the intermediate with chlorosulfonic acid under controlled temperature conditions to yield the final compound.
Industrial Production Methods
Scaling up for industrial production involves optimizing each step for yield and purity. Continuous flow reactors for pyrazole formation, automated chromatography for intermediate purification, and large-scale sulfonation reactors for the final step are commonly used to achieve high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : It can undergo oxidation, forming sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction can occur at the sulfonamide group under catalytic hydrogenation, leading to corresponding amines.
Substitution: : Electrophilic substitution reactions, particularly on the benzofuran ring, can be performed using halogens or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Catalytic hydrogenation, lithium aluminum hydride.
Substitution Reagents: : Halogens, nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation Products: : Sulfone derivatives.
Reduction Products: : Corresponding amines.
Substitution Products: : Halogenated or nitro-substituted benzofuran derivatives.
Mécanisme D'action
Effects and Pathways
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide exerts its effects through enzyme inhibition. It interacts with specific molecular targets such as kinases and proteases, modulating their activity. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Uniqueness
Compared to other compounds with similar core structures, this compound's trifluoromethyl-pyrazole moiety significantly enhances its chemical and biological activity.
Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
2,3-Dihydrobenzofuran-5-sulfonamide derivatives without the trifluoromethyl group
Benzofuran derivatives with different sulfonamide substitutions
This compound stands out due to its unique combination of functional groups, rendering it highly valuable for various scientific and industrial applications.
Propriétés
IUPAC Name |
N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3S/c15-14(16,17)13-3-6-20(19-13)7-5-18-24(21,22)11-1-2-12-10(9-11)4-8-23-12/h1-3,6,9,18H,4-5,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZBXXZAQNRFSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

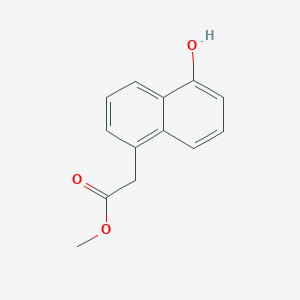
![N-[2-(adamantan-1-yloxy)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2359643.png)

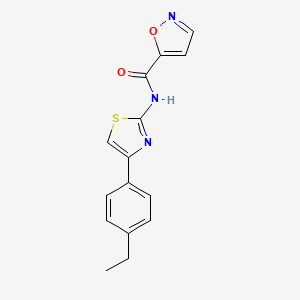
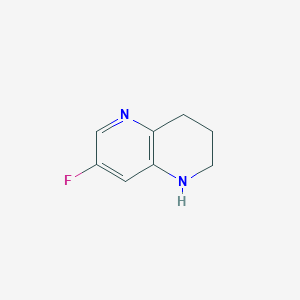

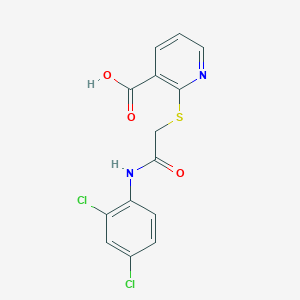
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2359651.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2359652.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2359654.png)

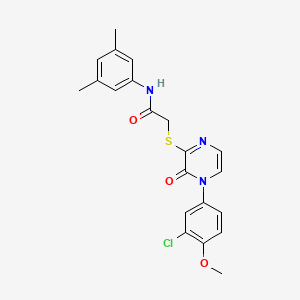
![N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2359661.png)
